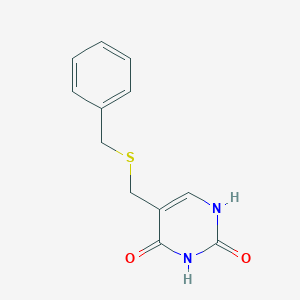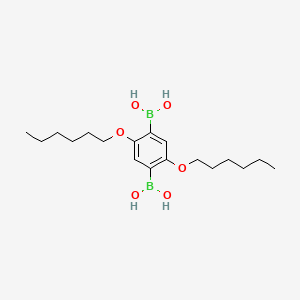
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid is an organoboron compound that features two boronic acid groups attached to a phenylene ring substituted with hexyloxy groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenylene derivatives.
Scientific Research Applications
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes.
Mechanism of Action
The mechanism by which (2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions can lead to the formation of boron-oxygen or boron-nitrogen bonds, which play a crucial role in the compound’s reactivity and functionality. The pathways involved include the formation of boronate complexes and the participation in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2,5-diboronic acid bis(pinacol) ester
- 2,2′-Bithiophene-5,5′-diboronic acid bis(pinacol) ester
- Bis(hexylene glycolato)diboron
Uniqueness
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid is unique due to its hexyloxy substituents, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .
Properties
Molecular Formula |
C18H32B2O6 |
|---|---|
Molecular Weight |
366.1 g/mol |
IUPAC Name |
(4-borono-2,5-dihexoxyphenyl)boronic acid |
InChI |
InChI=1S/C18H32B2O6/c1-3-5-7-9-11-25-17-13-16(20(23)24)18(14-15(17)19(21)22)26-12-10-8-6-4-2/h13-14,21-24H,3-12H2,1-2H3 |
InChI Key |
QKMOXCJPFCTBJF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1OCCCCCC)B(O)O)OCCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


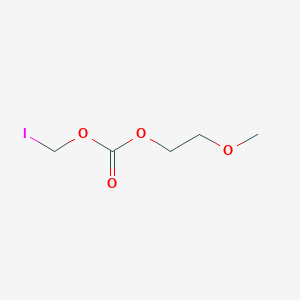
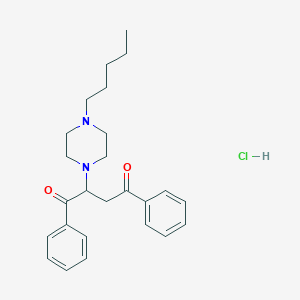

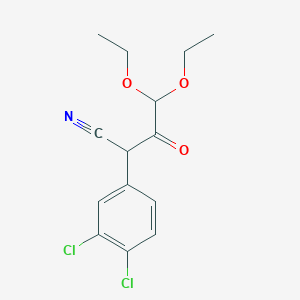
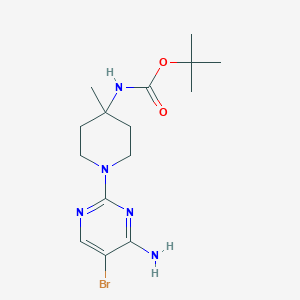


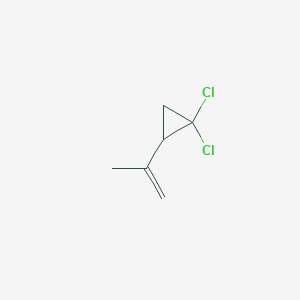
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)


![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
